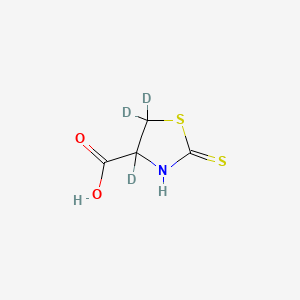
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid is a synthetic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thioxo group (S=C) and a carboxylic acid group (COOH) attached to a thiazolidine ring The deuterium labeling (D3) indicates the presence of three deuterium atoms, which are isotopes of hydrogen
Preparation Methods
The synthesis of (+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of cysteine with formaldehyde under acidic conditions.
Introduction of Thioxo Group: The thioxo group can be introduced by reacting the thiazolidine intermediate with sulfur or a sulfur-containing reagent.
Deuterium Labeling: The incorporation of deuterium atoms can be achieved by using deuterated reagents or solvents during the synthesis.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thioxo group and carboxylic acid group are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
(+/-)-2-Thioxothiazolidine-4,5,5-D3-4-carboxylic acid can be compared with other thiazolidine derivatives and compounds with similar functional groups. Some similar compounds include:
Thiazolidine-2,4-dione: A compound with a thiazolidine ring and two carbonyl groups.
2-Thioxothiazolidine-4-carboxylic acid: A compound with a similar structure but without deuterium labeling.
Thiazolidine-4-carboxylic acid: A compound with a thiazolidine ring and a carboxylic acid group.
The uniqueness of this compound lies in its deuterium labeling, which can influence its chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C4H5NO2S2 |
|---|---|
Molecular Weight |
166.2 g/mol |
IUPAC Name |
4,5,5-trideuterio-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/i1D2,2D |
InChI Key |
SQUOCHQOQMZGQP-FUDHJZNOSA-N |
Isomeric SMILES |
[2H]C1(C(NC(=S)S1)([2H])C(=O)O)[2H] |
Canonical SMILES |
C1C(NC(=S)S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















